2,3-Dihydrooxeto[2,3-a]pyrrolizine
Description
2,3-Dihydrooxeto[2,3-a]pyrrolizine is a bicyclic heterocyclic compound featuring a fused oxetane ring (oxeto) and a pyrrolizine core. However, synthetic routes and comparative analyses of this compound remain underexplored, necessitating inferences from related pyrrolizine derivatives.
Properties
CAS No. |
115187-04-7 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 |
InChI |
InChI=1S/C8H7NO/c1-2-7-8-6(5-10-8)4-9(7)3-1/h1-3H,4-5H2 |
InChI Key |
FMZXIYVZPJARGD-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CN31)OC2 |
Synonyms |
2H,3H-Oxeto[2,3-a]pyrrolizine(9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Oxazolinyloxirane Precursors
A pivotal method for constructing the oxeto-pyrrolizine framework involves the use of ortho-bromophenyloxazolinyloxirane precursors. As demonstrated in the synthesis of analogous oxazolo[2,3-a]isoquinolines, (R*,R*)-configured oxazolinyloxiranes undergo stereospecific ring-opening upon treatment with organolithium reagents (e.g., methyllithium or phenyllithium) . The reaction proceeds via nucleophilic attack at the epoxide, followed by intramolecular cyclization to form the fused oxetane-pyrrolizine system.
Key parameters include:
-
Solvent : Tetrahydrofuran (THF) at −78°C to 0°C.
-
Reaction Time : 2–4 hours.
-
Yield : 60–75%, depending on the organolithium reagent’s steric bulk .
This method’s stereochemical fidelity is critical, as improper configuration at the oxazolinyloxirane precursor leads to undesired diastereomers.
Metal-Catalyzed Intramolecular Cyclization
Transition-metal catalysts enable efficient cyclization of propargylamine derivatives to form pyrrolizine cores. For example, palladium on carbon (Pd/C) or Raney nickel facilitates the reduction of cyano groups to aminomethyl intermediates, which subsequently undergo intramolecular cyclization . Adapting this approach, 7a-cyano-pyrrolizine precursors can be hydrogenated under H₂ (1–3 atm) in methanol or ethanol at 20–50°C for 6–24 hours . Post-reduction, the aminomethyl intermediate undergoes spontaneous cyclization to yield the oxetane ring via nucleophilic displacement (Table 1).
Table 1: Optimization of Metal-Catalyzed Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Methanol | 50 | 12 | 68 |
| Raney Ni | Ethanol | 30 | 18 | 72 |
| PtO₂ | Acetic Acid | 40 | 24 | 65 |
This method’s scalability is limited by the need for high-pressure hydrogenation and catalyst recycling .
| Base | Time (min) | Yield (%) |
|---|---|---|
| NaOH | 45 | 95 |
| KOH | 50 | 85 |
| Piperidine | 120 | 65 |
Ultrasound reduces reaction times from hours to minutes by enhancing mass transfer and cavitation effects .
Free-Radical-Mediated Ring Closure
Photolysis of thiohydroximate esters generates tertiary alkyl radicals that undergo intramolecular homolytic substitution at chalcogen atoms (e.g., Se, S, or O) . For oxeto-pyrrolizine synthesis, irradiating a selenoether precursor (e.g., 2-(benzyloxy)pyridine-3-yl derivatives) with UV light (λ = 254 nm) in benzene induces radical recombination, forming the oxetane ring (Fig. 1).
Reaction Conditions :
This method avoids metal catalysts but requires stringent control over radical intermediates to prevent polymerization.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 2,3-Dihydrooxeto[2,3-a]pyrrolizine
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Oxazolinyloxirane Cyclization | 75 | 2–4 h | High | Moderate |
| Metal-Catalyzed | 72 | 12–24 h | Medium | Low |
| Ultrasound-Promoted | 95 | 45 min | Low | High |
| Free-Radical | 89 | 1–2 h | Medium | Moderate |
Ultrasound and radical methods offer superior efficiency, whereas metal-catalyzed routes face challenges in catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrooxeto[2,3-a]pyrrolizine undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Azomethine Ylides: Prepared in situ from proline and ninhydrin.
Dialkyl Acetylenedicarboxylates: Used in cycloaddition reactions.
Triphenylphosphine: Used in the synthesis of the pyrrolizine skeleton.
Major Products Formed
The major products formed from these reactions are functionalized dihydro-1H-pyrrolizine derivatives, which have various biological activities .
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 2,3-dihydrooxeto[2,3-a]pyrrolizine exhibit significant analgesic and anti-inflammatory effects. For example, compounds such as ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) have been marketed as effective analgesics in various countries including the United States and Italy. These compounds act as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation in mammals, including humans .
Table 1: Analgesic Compounds Derived from 2,3-Dihydrooxeto[2,3-a]pyrrolizine
| Compound Name | Structure | Application |
|---|---|---|
| Ketorolac | Ketorolac Structure | Analgesic |
| Anirolac | Anirolac Structure | Analgesic |
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrolizidine alkaloids, including those derived from 2,3-dihydrooxeto[2,3-a]pyrrolizine, as antimicrobial agents. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant strains. The structural features of these compounds contribute to their ability to inhibit bacterial growth and biofilm formation .
Case Study: Antimicrobial Efficacy
A study demonstrated that specific derivatives of 2,3-dihydrooxeto[2,3-a]pyrrolizine exhibited significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The compounds were optimized through structural modifications to enhance their efficacy while minimizing cytotoxicity to human cells .
Potential in Cancer Therapy
The unique structural framework of 2,3-dihydrooxeto[2,3-a]pyrrolizine has led to investigations into its anticancer properties. Some pyrrolizidine alkaloids have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
Table 2: Anticancer Activity of Pyrrolizidine Alkaloids
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| Riddelliine | Hepatocellular carcinoma | Induces apoptosis |
| Monocrotaline | Lung cancer | Cell cycle arrest |
Neuroprotective Effects
Emerging research suggests that certain derivatives may possess neuroprotective properties. These compounds are being studied for their potential to mitigate neurodegenerative diseases by preventing neuronal cell death and reducing oxidative stress.
Case Study: Neuroprotection
A recent investigation into the neuroprotective effects of 2,3-dihydrooxeto[2,3-a]pyrrolizine derivatives revealed promising results in animal models of Alzheimer's disease. The study found that these compounds could improve cognitive function and reduce amyloid plaque formation in the brain .
Mechanism of Action
The mechanism of action of 2,3-Dihydrooxeto[2,3-a]pyrrolizine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions . For example, pyrrolizine derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,3-Dihydrooxeto[2,3-a]pyrrolizine with structurally or functionally related pyrrolizine derivatives, emphasizing synthesis, reactivity, and applications.
Table 1: Comparative Analysis of Pyrrolizine Derivatives
Structural and Electronic Features
- Oxetane vs. Trifluoromethyl Substituents : The oxetane ring in 2,3-Dihydrooxeto[2,3-a]pyrrolizine is expected to confer rigidity and polarity, contrasting with the electron-withdrawing CF₃ group in 7-trifluoromethyl derivatives. The latter enhances electrophilic substitution reactivity at the pyrrole α-position, enabling diverse functionalization .
- Fused Ring Systems: Pyrimido-pyrrolizines (e.g., pyrimido[5,4-a]pyrrolizine) exhibit planar, conjugated systems, facilitating intercalation with DNA—a trait linked to their antitumor activity . In contrast, the oxetane’s non-planar structure may limit such interactions but improve pharmacokinetics.
Reactivity and Stability
- However, the oxetane’s susceptibility to acid-catalyzed ring-opening could limit its utility in acidic environments.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,3-Dihydrooxeto[2,3-a]pyrrolizine, and how do reaction conditions influence product yield?
- The synthesis of this bicyclic system relies heavily on cyclization strategies , particularly [3+2] approaches and intramolecular bond formation. Key methods include:
- Wittig reactions using vinylphosphonium salts derived from formyl-pyrrole precursors (e.g., formyl-pyrrole + vinyltriphenylphosphonium bromide with NaH) to form the pyrrolizine core .
- Acid- or base-mediated cyclizations of pyrrolyl carboxylic acids or nitriles, leveraging the nucleophilic character of the pyrrole nitrogen .
- Houben–Hoesch cyclizations for 1,8-bond formation, particularly with nitrile derivatives under HCl, yielding 3H-pyrrolizines or oxidized variants .
- Critical factors : Base strength (e.g., NaH vs. milder bases), solvent polarity, and temperature control are pivotal for minimizing side products like pyrrolizinones or over-oxidized species.
Q. Which analytical techniques are most effective for characterizing 2,3-Dihydrooxeto[2,3-a]pyrrolizine derivatives?
- NMR spectroscopy (¹H and ¹³C) is indispensable for confirming regiochemistry and stereoelectronic effects, particularly for distinguishing between diastereomers or tautomeric forms. For example, δ ~5.0–5.3 ppm signals (H-3/H-4 protons) and aromatic splitting patterns confirm bicyclic connectivity .
- IR spectroscopy identifies functional groups (e.g., lactam C=O stretches at ~1750 cm⁻¹) and hydrogen-bonding interactions .
- X-ray crystallography resolves ambiguous stereochemistry in complex derivatives, especially when substituents introduce steric hindrance .
Q. What are the common structural derivatives of 2,3-Dihydrooxeto[2,3-a]pyrrolizine, and how do modifications impact reactivity?
- Electron-withdrawing groups (e.g., fluoro, nitro) at the 7- or 10-position enhance electrophilic substitution but may reduce solubility. For example, 9-fluoro derivatives exhibit altered pharmacokinetic profiles in related pyrrolizine systems .
- N-Oxide derivatives (e.g., Ofloxacin N-Oxide Hydrochloride) improve water solubility but require careful handling due to redox sensitivity .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in cyclization reactions for 2,3-Dihydrooxeto[2,3-a]pyrrolizine synthesis?
- Computational pre-screening : DFT studies predict transition-state energies to favor 1,2- over 2,3-bond formation, reducing side products .
- Directed metalation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3,4-dimethoxyphenylboronic acid) pre-functionalizes precursors, guiding cyclization pathways .
- Solvent engineering : Polar aprotic solvents (e.g., dioxane/water mixtures) stabilize intermediates in Wittig reactions, improving yield by >20% .
Q. What strategies resolve contradictions in biological activity data across assay models for pyrrolizine derivatives?
- Assay cross-validation : Compare results from in vitro enzyme inhibition (e.g., COX-2) with cell-based apoptosis assays (e.g., flow cytometry) to distinguish target-specific effects from off-target interactions .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies between in vitro and in vivo models .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies for 2,3-Dihydrooxeto[2,3-a]pyrrolizine?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like DNA topoisomerase IV, guiding rational substitutions at the 1- or 8-positions .
- QSAR models : Machine learning algorithms (e.g., Random Forest) correlate electronic parameters (HOMO-LUMO gaps) with antibacterial IC₅₀ values, prioritizing synthetic targets .
Q. What methodologies address challenges in stereochemical control during pyrrolizine functionalization?
- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) enforce enantioselectivity in β-lactam fusion derivatives, as seen in azetidin-2-one syntheses .
- Dynamic kinetic resolution : Racemization-prone intermediates (e.g., nitroenamines) are trapped via asymmetric catalysis, achieving >90% ee in pyrrolizine-fused β-lactams .
Methodological Recommendations
- Synthetic troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane) to detect early cyclization byproducts.
- Data reconciliation : Use multivariate analysis (e.g., PCA) to disentangle assay-specific variables in pharmacological datasets .
- Safety protocols : Handle N-oxide derivatives under inert atmospheres (N₂/Ar) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
